molecular formula C19H29N5O4S B2807189 (1-(Methylsulfonyl)piperidin-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034263-53-9

(1-(Methylsulfonyl)piperidin-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2807189
CAS No.: 2034263-53-9
M. Wt: 423.53
InChI Key: PRXQQZLJNJUWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(Methylsulfonyl)piperidin-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H29N5O4S and its molecular weight is 423.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a promising target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin and ATP, thereby inhibiting its kinase activity . This inhibition disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway . CDK2 is essential for the G1/S transition, and its inhibition leads to cell cycle arrest in the G1 phase . This prevents DNA replication in the S phase, thereby inhibiting cell proliferation .

Pharmacokinetics

Piperidine derivatives, for instance, are known for their broad-spectrum biological activities and are commonly used in drug design . .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation . By arresting the cell cycle in the G1 phase, the compound prevents cells from replicating their DNA and dividing . This can lead to cell death or senescence, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with CDK2 . Additionally, the presence of other molecules, such as ATP or different cyclins, can influence the compound’s ability to inhibit CDK2

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4S/c1-29(27,28)23-8-5-15(6-9-23)18(25)21-10-12-22(13-11-21)19(26)17-14-16-4-2-3-7-24(16)20-17/h14-15H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXQQZLJNJUWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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